Gdc-0152
Vue d'ensemble
Description
GDC-0152 est un antagoniste de petite molécule des protéines inhibitrices de l'apoptose (IAPs)Ce composé a montré un potentiel significatif dans le traitement du cancer en favorisant l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
GDC-0152 has been extensively studied for its applications in various fields:
Chemistry: It is used as a tool compound to study the inhibition of IAPs.
Biology: this compound is used to investigate the role of IAPs in cell death and survival.
Mécanisme D'action
Target of Action
GDC-0152 is a potent inhibitor of apoptosis proteins (IAPs) antagonist . It binds to the BIR3 domains of XIAP, cIAP1, cIAP2, and the BIR domain of ML-IAP . These proteins are known for their anti-apoptotic effects .
Mode of Action
This compound interacts with its targets, leading to a decrease in cell viability in cancer cells . It induces apoptosis through down-regulating IAPs and inhibiting the PI3K/Akt signaling pathway . It also induces autophagy, which can trigger apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It also inhibits the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, resulting in cancer cell death .
Pharmacokinetics
This compound undergoes extensive metabolism, with less than 9% of the dose recovered as the parent compound in excreta . In plasma, this compound represented 16.7% and 7.5% of the area under the curve of the total radioactivity for two different labeling strategies . The terminal half-life for total radioactivity was longer for one labeling strategy (21.2 hours) than for the other (4.59 hours) . This compound is highly metabolized via oxidation and amide hydrolysis, followed by subsequent sulfation and glucuronidation .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and autophagy in cancer cells . It also leads to a decrease in cell viability in cancer cells, while having no effect on normal cells . In vivo, this compound has been shown to postpone tumor formation and slow down tumor growth, significantly improving survival of tumor-bearing mice .
Action Environment
These cells secrete TNFα, which can cooperate with this compound to kill cancer cells . This suggests that the tumor microenvironment can play a significant role in the efficacy of this compound.
Analyse Biochimique
Biochemical Properties
GDC-0152 interacts with Inhibitor of Apoptosis Proteins (IAPs), which are known for their anti-apoptotic effects . It acts as a natural IAP antagonist in cells, leading to the induction of apoptosis, cell cycle arrest, necroptosis, and immune storm in vitro and in vivo .
Cellular Effects
This compound has been shown to suppress the growth of osteosarcomas when administered in vivo . It exerts its effects by interacting with tumor-associated immune cells, leading to the secretion of the inflammatory cytokine TNFα .
Molecular Mechanism
This compound exerts its effects at the molecular level by modulating the ABCB1-ATPase activity and inhibiting ABCB1 multidrug efflux activity at sub-cytotoxic concentrations . This interaction leads to changes in gene expression and enzyme activation, contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce tumor levels of cIAP1/2, confirming its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to suppress the growth of osteosarcomas and delay or prevent metastasis .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with IAPs, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with ABCB1 . This interaction affects its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with ABCB1 . This interaction directs it to specific compartments or organelles within the cell .
Méthodes De Préparation
La synthèse du GDC-0152 implique plusieurs étapes, notamment la formation de liaisons peptidiques et l'incorporation de divers groupes fonctionnels. La voie de synthèse commence généralement par la préparation de composés intermédiaires, qui sont ensuite couplés ensemble dans des conditions de réaction spécifiques. Les méthodes de production industrielle pour this compound consistent à optimiser ces voies de synthèse pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le GDC-0152 subit plusieurs types de réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont cruciales pour modifier les groupes fonctionnels de la molécule.
Réactions de substitution : Les réactifs couramment utilisés dans ces réactions comprennent les halogènes et les nucléophiles.
Hydrolyse : Cette réaction est utilisée pour décomposer le composé en ses composants.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le this compound a été largement étudié pour ses applications dans divers domaines :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des IAPs.
Biologie : Le this compound est utilisé pour étudier le rôle des IAPs dans la mort cellulaire et la survie.
Mécanisme d'action
Le this compound exerce ses effets en se liant aux domaines BIR (baculoviral IAP repeat) des IAPs, tels que XIAP, cIAP1, cIAP2 et ML-IAP. Cette liaison perturbe l'interaction entre les IAPs et les caspases, conduisant à l'activation des caspases et à l'induction de l'apoptose dans les cellules cancéreuses. Le composé favorise également la dégradation de cIAP1, renforçant ainsi ses effets pro-apoptotiques .
Comparaison Avec Des Composés Similaires
Le GDC-0152 fait partie d'un groupe de mimétiques de Smac, qui comprennent des composés tels que LCL161, birinapant et AT-406. Ces composés partagent un mécanisme d'action similaire mais diffèrent par leurs affinités de liaison et leurs propriétés pharmacocinétiques. Le this compound est unique en sa capacité à se lier à plusieurs IAPs avec une forte affinité, ce qui en fait un inhibiteur puissant de ces protéines .
Composés similaires
- LCL161
- Birinapant
- AT-406 (Debio1143)
- GDC-0917 (CUDC-427)
- BV6
- SM-164
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)/t16-,19-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFLSDVFPIXOV-LRQRDZAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236307 | |
Record name | GDC-0152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873652-48-3 | |
Record name | GDC-0152 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873652483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0152 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12380 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GDC-0152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00236307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GDC-0152 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KW1M48SHS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.